4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJKPXVJGRDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) to form the amide bond.
Incorporation of the Fluorophenethyl Moiety: The fluorophenethyl group can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and receptor binding . The benzamide group may interact with proteins and enzymes, modulating their function . The fluorophenethyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substitution Patterns and Pharmacological Activities
Key Observations :
- Halogen Effects : Chlorine (e.g., 3-chloro-4-fluorophenyl in ) enhances anticancer activity but may increase toxicity compared to fluorine. The target compound’s 4-fluorophenethyl group balances lipophilicity and safety.
- Sulfonamide/Isoxazole Additions : Sulfamoyl groups () improve antifungal activity by enhancing interactions with fungal CYP enzymes, a mechanism absent in the target compound.
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Properties
Key Observations :
- The target compound’s fluorophenethyl group optimizes lipophilicity for membrane penetration without excessive hydrophobicity.
- Bulkier analogues (e.g., VFV) face solubility challenges, limiting bioavailability .
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide is a member of the imidazole family, which has garnered interest due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.35 g/mol
The compound features an imidazole ring linked to a benzamide moiety, which is significant for its biological interactions.
Anticancer Activity
Research has indicated that imidazole derivatives exhibit promising anticancer properties. For instance, a study evaluated the effect of various imidazole compounds on cancer cell lines. The results showed that 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, with IC values indicating significant potency (Table 1).
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HCT116 (Colon) | 12.5 |
| SW480 (Colon) | 10.3 |
Table 1: Anticancer activity of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target the Wnt/β-catenin pathway, which is crucial in many cancers. Inhibition of this pathway leads to reduced expression of genes responsible for tumor growth.
Antimicrobial Activity
In addition to anticancer properties, imidazole derivatives are recognized for their antimicrobial effects. A comparative study demonstrated that 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Table 2: Antimicrobial activity of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide.
Case Studies
Several case studies have reinforced the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : In a preclinical model using xenografted tumors in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapy.
- Case Study on Antimicrobial Resistance : A recent investigation into antibiotic resistance patterns found that combining this compound with traditional antibiotics enhanced their effectiveness against resistant strains of bacteria, suggesting a synergistic effect.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the imidazole and benzamide moieties. Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (50–100°C), and catalysts (e.g., DBU for amidation). Purification via column chromatography or recrystallization ensures high purity. Analytical techniques like TLC and NMR are essential for monitoring intermediate formation .
Q. How can researchers confirm the structural integrity of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide post-synthesis?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR : To verify proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, fluorophenyl signals at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~380).
- HPLC : Assess purity (>95% is standard for biological assays) .
Q. What biological assays are suitable for initial screening of this compound’s activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., CYP51 for antifungal activity) or receptor-binding studies. Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities. For cytotoxicity, employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence the compound’s bioactivity?
- Methodological Answer : Compare analogues using SAR studies. For example:
- Replace the 4-fluorophenethyl group with a 4-methoxyphenethyl moiety to assess changes in lipophilicity (logP) and hydrogen-bonding capacity.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CYP51. Experimental validation via IC50 determination in enzymatic assays is critical .
Q. How can researchers resolve contradictory data regarding biological activity across different experimental models?
- Methodological Answer : Address discrepancies by:
- Dose-Response Analysis : Ensure consistent dosing (e.g., µM to mM ranges).
- Model-Specific Factors : Account for membrane permeability differences (e.g., use PAMPA assays for passive diffusion).
- Orthogonal Assays : Cross-validate results using SPR (binding) and functional assays (e.g., antifungal growth inhibition) .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., imidazole oxidation).
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated degradation.
- Prodrug Design : Mask polar groups (e.g., benzamide) with ester linkages for improved bioavailability .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Analyze target-ligand complexes (e.g., CYP51-compound interactions) to identify key binding residues.
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., fluorophenyl → chlorophenyl).
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Data Analysis & Interpretation
Q. What analytical approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes in cancer cells).
- Chemical Proteomics : Use affinity-based probes to map interaction networks .
Q. How should researchers handle batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) via response surface methodology.
- Quality Control (QC) : Implement strict QC protocols (e.g., NMR purity thresholds >98%).
- Scale-Up Strategies : Use flow chemistry for reproducible large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
